![molecular formula C27H42O3 B1670711 Diosgenin CAS No. 512-04-9](/img/structure/B1670711.png)
Diosgenin
Overview
Description
Diosgenin is a plant-derived secondary metabolite mainly present in the members of the plant family Dioscoreaceae . It is a pharmaceutically important compound due to its anti-cancerous, anti-diabetic, anticoagulant, anti-thrombosis, anti-inflammatory, anti-viral, anti-ageing and other properties .
Synthesis Analysis
Diosgenin is obtained from botanical sources like Trigonella foenum-graecum, Dioscorea, and Rhizoma polgonati . Biotechnology provides an opportunity to genetically manipulate cells, tissues, organs or the whole organisms by propagating them in vitro in order to harvest the bioactive compounds . Diosgenin production from botanical sources is being improved by in vitro techniques which include elicitation, genetic transformations and bioconversions .Molecular Structure Analysis
Diosgenin is a steroidal sapogenin . Its molecular formula is C27H42O3 . The molecular weight is 414.62 g/mol .Chemical Reactions Analysis
Diosgenin production involves hydrolysis by acids, strong bases, or enzymes of saponins, extracted from the tubers of Dioscorea wild yam species . Various techniques have been developed to obtain compounds for drug detection including separation from plants and other natural sources, molecular modelling, synthetic chemistry and combinatorial chemistry .Physical And Chemical Properties Analysis
Diosgenin is a white to off-white crystalline powder . It is insoluble in water, but can dissolve in alcohol and ether . The compound exhibits an optical rotation of +125 to +137 degrees . Its melting point ranges between 196 to 202°C .Scientific Research Applications
Anticancer and Apoptosis Induction
Diosgenin has demonstrated anticancer properties through inducing apoptosis and inhibiting cancer cell proliferation. It has shown efficacy against various types of cancers, including breast cancer, hepatocellular carcinoma, and chronic myeloid leukemia, by modulating cell cycle arrest, apoptosis pathways, and suppressing tumor metastasis. Notably, it inhibits Akt phosphorylation, upregulates p21 and p27 expression, and activates caspase cascades to induce apoptosis in cancer cells (Yongjian Li et al., 2015); (Shanshan Jiang et al., 2016).
Cardiovascular Protection
Diosgenin offers cardiovascular protective effects, potentially through its action on endothelial cells and cardiac tissues. It has shown to mitigate vascular dysfunction in diabetes mellitus and protect cardiac cells from hypoxia-reoxygenation injury. The underlying mechanisms include modulation of ER stress, Ca2+ homeostasis, and Bcl2 expression, along with the attenuation of oxidative stress and inflammation (Farshad Roghani-Dehkordi et al., 2015); (Y. Zhong et al., 2021).
Neuroprotection and Cognitive Enhancement
Diosgenin exhibits neuroprotective effects, particularly in models of Alzheimer's disease and other neurological disorders. It enhances cognitive function, reduces oxidative stress, and ameliorates neuroinflammation. Diosgenin's ability to stimulate nerve growth factor (NGF) and modulate signaling pathways offers potential for treating and preventing cognitive decline and neuronal damage (C. Tohda et al., 2017); (Swati Som et al., 2021).
Anti-Diabetic Effects
Diosgenin has been investigated for its anti-diabetic properties, including its role in enhancing insulin sensitivity and mitigating complications associated with diabetes. Studies suggest that it may protect against diabetes-induced testicular damage and vascular dysfunction through mechanisms involving antioxidant activity, anti-inflammatory effects, and modulation of apoptotic markers (Z. Khosravi et al., 2019).
Immunomodulatory and Anti-inflammatory Actions
Diosgenin's immunomodulatory and anti-inflammatory activities contribute to its therapeutic potential in various diseases. It inhibits the production of pro-inflammatory cytokines and enzymes, and modulates T-cell immune response, offering benefits in conditions such as arthritis and other inflammatory disorders (Yan Chen et al., 2015).
Safety And Hazards
Future Directions
The future direction of research on the production of Diosgenin from Dioscorea spp. includes critical and updated assessment on sustainable production, in vitro propagation of Dioscorea spp. and elicitation of diosgenin production, and diversity assessment of Dioscorea spp. using molecular markers .
properties
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVFSAGQJTQCK-VKROHFNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895074 | |
Record name | Diosgenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diosgenin | |
CAS RN |
512-04-9 | |
Record name | Diosgenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diosgenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diosgenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (20R,25R)-spirost-5-en-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOSGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K49P2K8WLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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